1-(2-(N-甲基磺酰胺)乙基)那拉曲坦
描述
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is a useful research compound. Its molecular formula is C20H32N4O4S2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is 456.18649786 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物学和药代动力学特征
那拉曲坦,化学名称为 1-(2-(N-甲基磺酰胺)乙基)那拉曲坦,具有独特生物学和药代动力学特征,与苏马曲坦有显著差异。那拉曲坦血浆半衰期为 6 小时,口服生物利用度极高,为 63-74%,与苏马曲坦相比具有更高的亲脂性,提供独特的治疗特征。其与安慰剂相似的耐受性、超过 24 小时的延长疗效和极低的头痛复发率,使那拉曲坦成为治疗急性偏头痛的宝贵选择 (Mathew,1999)。
比较疗效和剂量
那拉曲坦和苏马曲坦的比较研究表明,虽然 2.5 毫克标准口服剂量的那拉曲坦被认为疗效较低,起效较慢,但较高剂量的那拉曲坦可以达到与苏马曲坦相似的疗效水平。值得注意的是,在一项试验中,10 毫克那拉曲坦皮下给药显示出比 6 毫克苏马曲坦皮下给药更优异的疗效,突出了其在较高剂量或不同给药途径中的有效性 (Tfelt-Hansen,2021)。
制剂和给药方式的进展
对包括那拉曲坦在内的曲坦类药物的制剂和给药方法的研究,探索了提高生物利用度和疗效的替代方案。研究表明,各种给药途径(如鼻腔、口腔、舌下、透皮和肺部)具有 promising 结果,采用纳米载体、微载体、口腔崩解片、原位凝胶和微针等制剂。这些进展表明未来偏头痛管理可能有更有效和对患者友好的选择 (Kassem,2016)。
优化偏头痛管理
包括那拉曲坦在内的亲脂性增强的曲坦类药物的开发,导致了偏头痛治疗的更合理方法。曲坦类药物在疗效、起效和头痛复发率方面的差异,为根据个体患者情况选择适当治疗提供了依据,包括考虑中度至重度头痛、快速缓解需求和对副作用的耐受性。那拉曲坦的特征表明它适用于优先考虑耐受性或有特定治疗需求的患者 (Millson,2000)。
作用机制
- Activation of these receptors leads to vasoconstriction (narrowing of blood vessels) and inhibition of dural vasodilation and inflammation .
- The combined effect of vasoconstriction and inhibition of trigeminal nerve activity contributes to the relief of migraine headaches .
- Naratriptan’s actions involve multiple pathways:
- Impact on Bioavailability : Naratriptan’s pharmacokinetics influence its bioavailability, duration of action, and efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
属性
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-5,14-15,17,21-22H,6-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHJTWEUSQXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346746-73-3 | |
Record name | 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346746733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(N-METHYLSULFAMOYL)ETHYL) NARATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE26H8DS3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。